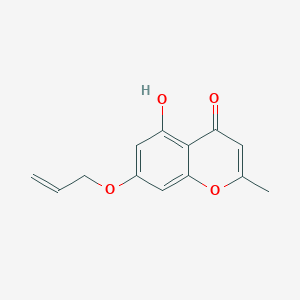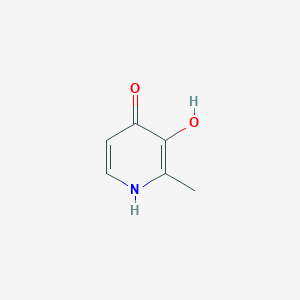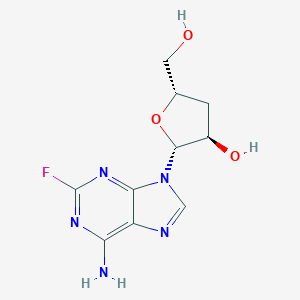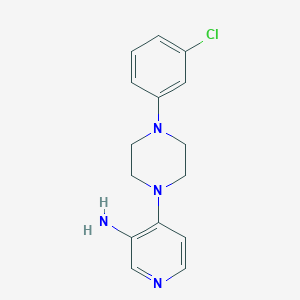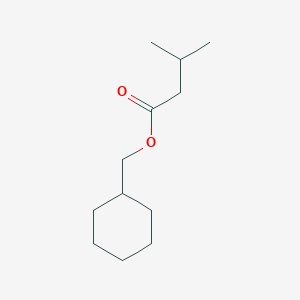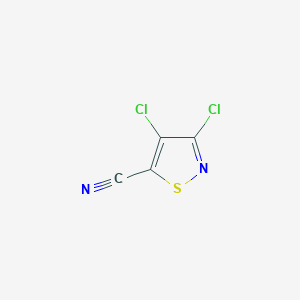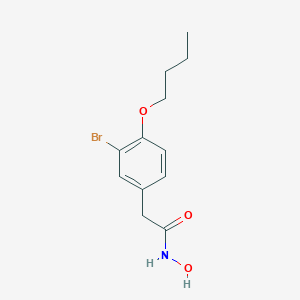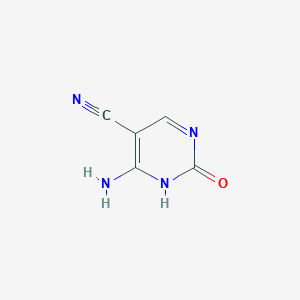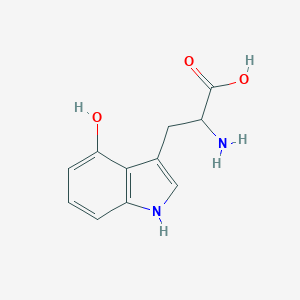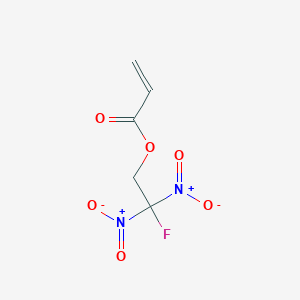
2-Fluoro-2,2-dinitroethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2,2-dinitroethyl acrylate (FDNEA) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a derivative of acrylate, a common building block in organic chemistry. FDNEA has been studied for its ability to act as a nitric oxide (NO) donor, and its potential to modulate the immune system.
Mecanismo De Acción
2-Fluoro-2,2-dinitroethyl acrylate acts as a nitric oxide donor, releasing NO in a controlled manner. Nitric oxide is an important signaling molecule in the body, involved in a variety of physiological processes such as vasodilation, neurotransmission, and immune response. By releasing NO, 2-Fluoro-2,2-dinitroethyl acrylate can modulate these processes and potentially have therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-2,2-dinitroethyl acrylate has been shown to increase the production of cytokines, which are important in the regulation of immune responses. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-Fluoro-2,2-dinitroethyl acrylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fluoro-2,2-dinitroethyl acrylate in lab experiments is its ability to release NO in a controlled manner. This allows for precise modulation of physiological processes and can potentially lead to therapeutic applications. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2-Fluoro-2,2-dinitroethyl acrylate. One area of interest is its potential use in immunotherapy for cancer treatment. Additionally, further investigation into its ability to modulate immune responses may lead to new treatments for autoimmune diseases. Finally, continued research into the synthesis and properties of 2-Fluoro-2,2-dinitroethyl acrylate may lead to improved methods for its production and potential applications in other areas of research.
Métodos De Síntesis
2-Fluoro-2,2-dinitroethyl acrylate can be synthesized through a multi-step process involving the reaction of acrylate with various reagents to produce the desired product. One such method involves the reaction of acrylate with fluorine gas and nitric acid, followed by distillation to isolate the final product.
Aplicaciones Científicas De Investigación
2-Fluoro-2,2-dinitroethyl acrylate has been studied for its potential use in scientific research, particularly in the fields of immunology and cancer research. It has been shown to modulate the immune system by increasing the production of cytokines, which are important in the regulation of immune responses. Additionally, 2-Fluoro-2,2-dinitroethyl acrylate has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis (cell death) in cancer cells.
Propiedades
Número CAS |
16544-21-1 |
|---|---|
Nombre del producto |
2-Fluoro-2,2-dinitroethyl acrylate |
Fórmula molecular |
C5H5FN2O6 |
Peso molecular |
208.1 g/mol |
Nombre IUPAC |
(2-fluoro-2,2-dinitroethyl) prop-2-enoate |
InChI |
InChI=1S/C5H5FN2O6/c1-2-4(9)14-3-5(6,7(10)11)8(12)13/h2H,1,3H2 |
Clave InChI |
SVLVXRRQKCWWRO-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canónico |
C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Otros números CAS |
16544-21-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



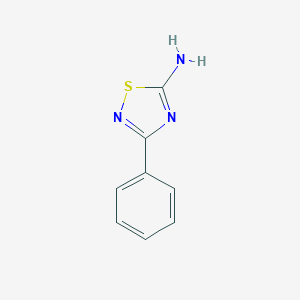
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
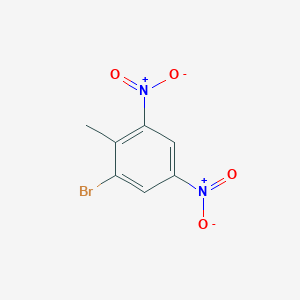
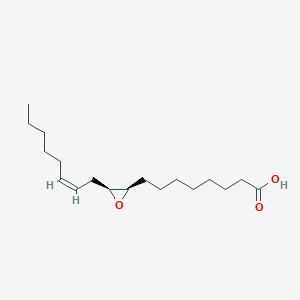
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
